5-Fluoro-1-naphthaldehyde

Description

Historical Context and Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

First isolated from coal tar in 1819 by John Kidd, naphthalene quickly became a subject of intense study. numberanalytics.com Its structure, consisting of two fused benzene (B151609) rings, was determined by Emil Erlenmeyer. vedantu.com This discovery opened the door to understanding a new class of aromatic compounds beyond benzene. vedantu.com Historically, naphthalene's primary source was coal tar, but modern methods also utilize petroleum. ijrpr.combritannica.com

The significance of naphthalene derivatives lies in their broad utility. They are crucial intermediates in the synthesis of numerous commercial products. For instance, naphthalene is a precursor to phthalic anhydride, a key component in the production of plastics, resins, and dyes. ijrpr.com Naphthalene derivatives are also integral to the pharmaceutical industry, with compounds like naproxen, a nonsteroidal anti-inflammatory drug (NSAID), being widely used. numberanalytics.comijrpr.com Furthermore, they have found applications as insecticides, fungicides, and in the creation of specialized polymers. numberanalytics.com The reactivity of the naphthalene ring system, which readily undergoes electrophilic substitution reactions, makes it a versatile platform for organic synthesis. numberanalytics.combritannica.com

The Role of Fluorine Substitution in Aromatic Systems

The incorporation of fluorine into aromatic molecules is a powerful strategy in medicinal chemistry and materials science. Fluorine's unique properties can dramatically alter the characteristics of the parent compound. numberanalytics.comtandfonline.com

The presence of fluorine can also impact the energy levels of the molecular orbitals. It tends to lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap and affecting the molecule's electronic transitions and stability. numberanalytics.comnih.gov In nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent can surprisingly increase the reaction rate. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the electron-withdrawing nature of fluorine that stabilizes the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comstackexchange.com

The substitution of hydrogen with fluorine can have a profound impact on a molecule's biological activity, a strategy widely employed in drug design. tandfonline.com Approximately 30% of drugs approved by the FDA in the last decade contain fluorine. mdpi.com This is due to several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a site of metabolic oxidation with fluorine can block this process, thereby increasing the drug's metabolic stability and prolonging its biological half-life. tandfonline.com

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. numberanalytics.comannualreviews.org The trifluoromethyl group (CF3) is one of the most lipophilic substituents. annualreviews.org

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a drug's ionization state, solubility, and interaction with biological targets. tandfonline.com

Conformational Changes: Fluorine can influence the conformation of a molecule through steric and electronic interactions, potentially leading to a more favorable binding orientation with its target receptor or enzyme. mdpi.com

Influence on Reactivity and Electronic Properties

Overview of Aldehyde Functionality in Aromatic Compounds

Aromatic aldehydes are compounds where an aldehyde group (-CHO) is directly attached to an aromatic ring. chemicalnote.com This functional group is characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom of the aromatic system. msu.edulibretexts.org

The aldehyde group is a key functional group that significantly influences the reactivity of the aromatic compound. numberanalytics.com It is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. chemicalnote.com Aromatic aldehydes are generally more stable than their aliphatic counterparts due to the delocalization of electrons between the aromatic ring and the carbonyl group. numberanalytics.com

Aromatic aldehydes participate in a wide range of important chemical reactions, including:

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. fiveable.meallen.in

Condensation Reactions: They are key substrates in classic named reactions like the Aldol, Perkin, and Knoevenagel condensations, which are fundamental for forming carbon-carbon bonds. numberanalytics.comnumberanalytics.com

Oxidation and Reduction: Aromatic aldehydes can be easily oxidized to carboxylic acids and reduced to primary alcohols. numberanalytics.comallen.in

Synthesis of Heterocycles: They are valuable precursors for the synthesis of various heterocyclic compounds. numberanalytics.com

The direct introduction of an aldehyde group onto an aromatic ring can be achieved through methods like the Gattermann-Koch reaction. numberanalytics.com Aromatic aldehydes are important intermediates in the production of pharmaceuticals, fragrances, and dyes. numberanalytics.comnumberanalytics.com

Defining the Research Scope: Specificity of 5-Fluoro-1-naphthaldehyde

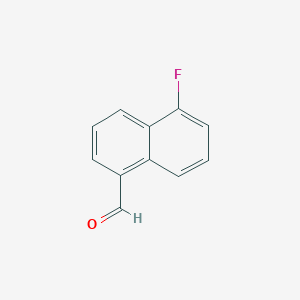

This article focuses specifically on the chemical compound This compound . This molecule combines the structural features of naphthalene with the distinct functionalities of both a fluorine atom and an aldehyde group. The fluorine is located at the 5-position and the aldehyde at the 1-position of the naphthalene ring.

The presence and specific positioning of these two functional groups are expected to impart unique chemical and physical properties to the molecule. The electron-withdrawing nature of both the fluorine and the aldehyde group will significantly influence the electronic landscape of the naphthalene ring system. This, in turn, will dictate its reactivity in various chemical transformations. For instance, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, a reactivity that is modulated by the activating effect of the aldehyde group.

The study of this compound provides a specific case study to explore the interplay of these functional groups on a polycyclic aromatic framework. Understanding its synthesis, spectroscopic characteristics, and reactivity is crucial for its potential application as a building block in the synthesis of more complex and potentially bioactive molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FO | uni.lu |

| Molecular Weight | 174.17 g/mol | apolloscientific.co.uk |

| Appearance | Not explicitly stated, but related compounds are often solids. | |

| Melting Point | Not available in the searched sources. | |

| Boiling Point | Not available in the searched sources. | |

| CAS Number | 110931-86-7 | apolloscientific.co.uk |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR | Not available in the searched sources. | |

| ¹³C NMR | Not available in the searched sources. | |

| ¹⁹F NMR | Not available in the searched sources. | |

| Mass Spectrometry (Monoisotopic Mass) | 174.0481 Da | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFWJEXWKQDOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559497 | |

| Record name | 5-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-86-7 | |

| Record name | 5-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 5 Fluoro 1 Naphthaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for a multitude of chemical reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

The carbonyl carbon of the aldehyde group in 5-fluoro-1-naphthaldehyde is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. The general mechanism involves the addition of a nucleophile to the carbonyl group, a fundamental process in organic chemistry. cas.cn

A notable example of a sophisticated nucleophilic addition involves the use of fluorinated sulfones. For instance, the thermodynamically controlled and reversible nucleophilic addition of α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) to various aldehydes has been developed to synthesize β-fluorinated carbinols with high diastereoselectivity. cas.cn While not directly reported for this compound, this methodology highlights a pathway where fluorinated nucleophiles can be added to aldehydes. Studies have shown that the fluorine substitution in the nucleophile can promote the addition process and enhance diastereoselectivity. cas.cn Aliphatic and aromatic aldehydes react smoothly under these conditions, although the reaction can be sensitive to steric hindrance and the electronic nature of the aldehyde. cas.cn

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. vulcanchem.comscirp.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. scirp.org Schiff bases derived from aromatic aldehydes are generally more stable than their aliphatic counterparts due to conjugation. ijcrcps.com

These reactions are crucial for creating larger, more complex molecules. For example, unsymmetrical tetradentate Schiff base ligands can be prepared through the condensation of compounds like 2-hydroxy-1-naphthaldehyde (B42665) with diamines and other substituted aldehydes. ijcrcps.com Similarly, novel Schiff bases have been synthesized by reacting 5-fluoro-2-hydroxy acetophenone (B1666503) with various alkyl amines. researchgate.net The formation of Schiff bases is a versatile method for creating carbon-nitrogen bonds and is widely used in the synthesis of ligands for metal complexes and medicinally important compounds. scirp.orgresearchgate.net

The general scheme for Schiff base formation is as follows: Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O

The aldehyde functionality in this compound can be easily manipulated through oxidation and reduction reactions, providing access to other important functional groups. atlanticoer-relatlantique.ca

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-fluoro-1-naphthoic acid. This transformation can be achieved using a variety of oxidizing agents. The oxidation of naphthaldehydes is a key step in the synthesis of various derivatives. researchgate.net For instance, the oxidation of 2-methylnaphthalene (B46627) can yield 2-methylnaphthoquinone-1,4. researchgate.net While specific conditions for this compound are not detailed in the provided sources, general methods for aldehyde oxidation are well-established.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (5-fluoronaphthalen-1-yl)methanol. This is a common transformation accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of naphthaldehydes is a fundamental reaction, for example, in the preparation of α-naphthyl-carbinol from 1-naphthaldehyde (B104281). orgsyn.org These reduction pathways offer a route to further functionalization.

| Reaction Type | Reagent Example | Product Functional Group |

| Oxidation | Chromic acid, KMnO₄ | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond (alkene).

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or, more likely, an oxaphosphetane intermediate, which then decomposes to form the alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O bond being the driving force. organic-chemistry.orglibretexts.org The stereochemistry of the resulting alkene depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgnih.gov These reagents are generally more nucleophilic than the corresponding Wittig ylides and often provide excellent (E)-selectivity in the resulting alkene. wikipedia.orgorganicchemistrydata.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.org The HWE reaction has been successfully applied to naphthaldehydes. For example, Emmons condensation with various 1,4-dimethoxy-2-naphthaldehydes was used to synthesize quinone derivatives, although the E:Z selectivity varied depending on the substituents and reaction conditions. nih.gov

| Reaction | Reagent Type | Key Intermediate | Product Selectivity |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Depends on ylide stability |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Oxaphosphetane analog | Typically (E)-selective |

Oxidation and Reduction Pathways

Reactions Involving the Fluorine Substituent

The fluorine atom on the naphthalene (B1677914) ring is not merely a passive substituent. Its presence activates the ring towards certain reactions, most notably nucleophilic aromatic substitution.

The fluorine atom on the electron-deficient naphthalene ring of this compound can be displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the aldehyde group enhances the electrophilicity of the aromatic ring, facilitating the attack of a nucleophile. The fluorine atom is a good leaving group in SNAr reactions, and its reactivity is often comparable to that of a nitro group. acs.org

Studies on the regioisomeric 4-fluoro-1-naphthaldehyde (B120201) have demonstrated the utility of this reaction. It undergoes facile displacement of the fluorine with various nucleophiles, including perfluoroalkoxides, thioalkoxides, and azide, typically in aprotic polar solvents like DMSO or DMF at room temperature. acs.org This provides a versatile route to a wide range of 4-substituted-1-naphthaldehydes.

Table of SNAr Reactions with 4-Fluoro-1-naphthaldehyde (Data adapted from studies on the regioisomer and representative of reactivity)

| Entry | Nucleophile (Source) | Solvent | Product | Yield (%) |

| 1 | NaSCH₂Ph | DMSO | 4-(Benzylthio)-1-naphthaldehyde | 93 |

| 2 | NaSPh | DMSO | 4-(Phenylthio)-1-naphthaldehyde | 90 |

| 3 | NaN₃ | DMF | 4-Azido-1-naphthaldehyde | 65 |

| 4 | Sodium 2-naphthoxide | DMSO | 4-(2-Naphthoxy)-1-naphthaldehyde | 91 |

| 5 | NaOCH₂CF₃ | DMSO | 4-(2,2,2-Trifluoroethoxy)-1-naphthaldehyde | 89 |

Source: Adapted from J. Org. Chem. 1995, 60, 23, 7736–7739. acs.org

Mechanistic investigations using Density Functional Theory (DFT) on the reaction between 4-fluoro-1-naphthaldehyde and a methylthiolate ion suggest that the SNAr reaction proceeds through a concerted mechanism with a single transition state. researchgate.net This pathway is favored over a stepwise mechanism involving a distinct Meisenheimer complex because it has a lower activation energy barrier. researchgate.net The presence of polar aprotic solvents like DMSO is found to be optimal for this substitution. researchgate.net

Aromatic Nucleophilic Substitution (SNAr) Reactions

Mechanistic Investigations (Concerted vs. Stepwise)

The mechanism of SNAr reactions can proceed through either a concerted or a stepwise pathway. In a concerted mechanism, the departure of the leaving group and the attack of the nucleophile occur simultaneously, passing through a single transition state. stackexchange.com Conversely, the stepwise mechanism involves the formation of a discrete intermediate, often referred to as a Meisenheimer complex. nih.gov

For fluorinated aromatic compounds, the nature of the leaving group and the electron-withdrawing character of the ring substituents are critical in determining the operative mechanism. stackexchange.comnih.gov Studies involving kinetic isotope effects (KIEs) have been instrumental in distinguishing between these two pathways. A significant KIE suggests that the bond to the leaving group is broken in the rate-determining step, which can be consistent with a concerted process. stackexchange.com

In the case of SNAr reactions involving fluoride (B91410) as the leaving group on electron-deficient benzene (B151609) rings, a stepwise mechanism is often favored due to the stability of the anionic intermediate and the poor leaving group ability of fluoride. stackexchange.com However, for many other SNAr reactions, particularly with better leaving groups like chloride or bromide, a concerted mechanism is more common. stackexchange.com Density Functional Theory (DFT) calculations on the reaction of various fluoronaphthaldehyde isomers with methylthiolate have indicated that the reaction of 4-fluoro-1-naphthaldehyde proceeds via a concerted mechanism, as it presents a lower activation energy barrier compared to a stepwise pathway. researchgate.net While this study focused on the 4-fluoro isomer, the principles can be extended to understand the reactivity of the 5-fluoro isomer. The preference for a concerted or stepwise mechanism can often be rationalized by considering the stability of the potential energy surfaces. researchgate.net

Influence of Solvent Systems on SNAr Reactivity

The solvent plays a crucial role in the kinetics and mechanism of SNAr reactions. nih.gov Both specific and nonspecific solute-solvent interactions can significantly influence the reaction rates. nih.gov DFT studies have shown that solvent effects can alter the activation energy barriers of SNAr reactions. researchgate.net

For the reaction of fluoronaphthaldehydes with methylthiolate, the activation energy barrier was found to be lowest in the gas phase, followed by the polar aprotic solvent dimethyl sulfoxide (B87167) (DMSO), and then by polar protic solvents like methanol (B129727) and water. researchgate.net This suggests that polar aprotic solvents like DMSO are optimal for the aromatic nucleophilic substitution of fluorine in these systems. researchgate.net The introduction of a solvent generally increases the activation energy barrier, highlighting a significant solvent effect on the transition state. researchgate.net This is attributed to the differential solvation of the reactants and the transition state. In mixed solvent systems, such as methanol-DMSO mixtures, the composition of the solvent can dramatically affect the reaction rates due to preferential solvation and changes in solvent-solvent interactions. nih.gov

Comparative Reactivity with Other Fluoronaphthaldehyde Isomers

The position of the fluorine atom and the aldehyde group on the naphthalene ring significantly impacts the reactivity of fluoronaphthaldehyde isomers. The presence of the electron-withdrawing formyl group is crucial for activating the ring towards nucleophilic attack. researchgate.net

DFT calculations have been employed to compare the reactivity of different fluoronaphthaldehyde isomers in SNAr reactions with methylthiolate. The calculated order of reactivity, both in the gas phase and in solution, is as follows: 4-fluoro-1-naphthaldehyde > 1-fluoro-2-naphthaldehyde (B122676) > 4-fluoro-2-naphthaldehyde > 1-fluoronaphthalene (B124137). researchgate.net This trend highlights the importance of the relative positions of the activating group (aldehyde) and the leaving group (fluorine). The isomer with the fluorine atom at a position activated by the aldehyde group exhibits the highest reactivity.

| Isomer | Relative Reactivity |

| 4-Fluoro-1-naphthaldehyde | Highest |

| 1-Fluoro-2-naphthaldehyde | High |

| 4-Fluoro-2-naphthaldehyde | Moderate |

| 1-Fluoronaphthalene | Lowest |

This table is based on the reactivity order determined by DFT calculations for the reaction with methylthiolate. researchgate.net

C-F Bond Activation Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. uni-wuerzburg.de However, transition metal-catalyzed C-F bond activation has emerged as a powerful tool for the derivatization of fluorinated compounds. uni-wuerzburg.de These reactions often proceed through oxidative addition of the C-F bond to a low-valent transition metal center. nih.gov

The development of catalysts that can selectively cleave a single C-F bond, especially in the presence of other reactive sites, is a key area of research. nih.gov For instance, chiral iridium phosphoramidite (B1245037) catalysts have been used for the enantioselective activation of a single C-F bond in allylic difluoromethylene groups. nih.gov While specific studies on the C-F bond activation of this compound are not detailed in the provided search results, the general principles of C-F activation are applicable. The presence of the naphthalene ring system and the aldehyde functionality would likely influence the regioselectivity and reactivity in such transformations. Main group elements, such as magnesium and gallium complexes, have also shown promise in activating C-F bonds, including those in monofluorobenzene. acs.org

Reactions Involving the Naphthalene Ring System

Beyond the reactivity of the C-F bond, the naphthalene core of this compound can undergo various transformations.

Electrophilic Aromatic Substitution on Substituted Naphthalenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The mechanism involves the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity of EAS on substituted naphthalenes is governed by the electronic and steric effects of the existing substituents.

In the case of 1-naphthaldehydes, both the existing substituent and the reaction conditions can influence the position of electrophilic attack. For example, C-H methylation of 1-naphthaldehydes can be directed to either the peri or ortho position by using different transient ligands. rsc.org Mechanistic studies have shown that peri-methylation is favored by the higher electron density at the peri-position, while ortho-methylation can be achieved through the formation of an energetically favorable iridacycle at the ortho-position. rsc.org The electronic nature of other substituents on the naphthalene ring also plays a role; electron-donating groups tend to accelerate peri-methylation, whereas electron-withdrawing groups favor ortho-methylation. rsc.org

Derivatization of the Naphthalene Core

The naphthalene ring system can be further modified through various synthetic transformations. For instance, the aldehyde group of 1-naphthaldehyde can be used in condensation reactions to form imines or hydrazones. Additionally, the naphthalene core can be involved in the synthesis of more complex structures, such as naphthyl salicyl hydrazones, which have been investigated for their biological activity. scispace.com

The synthesis of various derivatives often involves multi-step sequences. For example, naphthyl ring-containing acids can be reduced to their corresponding alcohols, which are then re-oxidized to aldehydes. scispace.com The naphthalene core can also serve as a scaffold for the construction of boron-containing complexes with interesting photophysical properties. hbni.ac.in Furthermore, the naphthalene ring can be a key component in the synthesis of complex polycyclic aromatic compounds through domino reactions, such as the Suzuki-Miyaura/intramolecular Diels-Alder sequence. acs.org

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry has emerged as an indispensable tool for dissecting the intricate details of chemical reactions involving this compound. Through the application of sophisticated theoretical models, researchers can map out potential energy surfaces, identify transient intermediates, and calculate the energetic barriers that govern reaction rates and outcomes. numberanalytics.com These computational approaches provide a molecular-level understanding that complements experimental observations, offering profound insights into reaction mechanisms.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure and reactivity of organic molecules. numberanalytics.com DFT methods are frequently employed to elucidate the mechanisms of reactions such as nucleophilic aromatic substitution (SNAr), a characteristic reaction for fluorinated aromatic compounds like this compound. mdpi.com

Studies on the closely related isomer, 4-Fluoro-1-naphthaldehyde, provide a representative example of how DFT is applied. Research investigating the SNAr reaction with a methylthiolate nucleophile has shown that the reaction proceeds through a concerted mechanism, characterized by a single transition state, rather than a stepwise pathway involving a stable Meisenheimer complex intermediate. researchgate.netresearchgate.net The presence of the electron-withdrawing aldehyde group is crucial for activating the naphthalene ring toward nucleophilic attack and stabilizing the transition state. DFT calculations, often using specific functionals and basis sets, can also model how different solvent environments (e.g., polar aprotic vs. polar protic) influence the reaction kinetics and mechanistic pathways. researchgate.netresearchgate.net

Table 1: Representative DFT Methodology for Studying SNAr Reactions

| Parameter | Description | Example |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) is used to calculate the electronic structure. | B3LYP Functional researchgate.netresearchgate.net |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31+G(d,p) researchgate.netresearchgate.net |

| Reaction Studied | Nucleophilic Aromatic Substitution (SNAr). | 4-Fluoro-1-naphthaldehyde + CH₃S⁻ researchgate.net |

| Key Findings | Determination of the reaction mechanism (concerted vs. stepwise). researchgate.netresearchgate.net | The reaction proceeds via a concerted mechanism. researchgate.netresearchgate.net |

Transition State Analysis and Activation Energy Barriers

A critical application of DFT in mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. numberanalytics.comlibretexts.org The energy required to reach this state from the reactants is known as the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is a key determinant of the reaction rate. libretexts.org A lower activation energy barrier corresponds to a faster reaction. libretexts.org

Computational studies on substituted naphthaldehydes have successfully calculated these barriers to predict reaction selectivity. For instance, in the C–H methylation of 1-naphthaldehyde, DFT calculations were used to determine the activation energy barriers for methylation at two different positions. The results showed that the energy barrier for reaction at the peri-position was significantly lower than at the ortho-position, explaining the observed experimental selectivity. rsc.org This type of analysis is directly applicable to understanding the reactivity of this compound in various transformations. The calculation of activation barriers in different solvents has also revealed that polar aprotic solvents like DMSO can be optimal for the SNAr of fluoronaphthaldehydes by minimizing the activation energy compared to protic solvents. researchgate.netresearchgate.net An activation free energy of around 34 kcal/mol or higher can render a reaction unfeasibly slow at moderate temperatures. echemi.com

Table 2: Calculated Activation Energies for Competing C–H Methylation Pathways of 1-Naphthaldehyde

| Reaction Site | Transition State | Calculated Activation Free Energy (ΔG‡) | Reference |

|---|---|---|---|

| peri-C–H position | TS2 | 11.9 kcal/mol | rsc.org |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of the orbitals of the reacting species. libretexts.org A key concept within this framework is Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In the context of this compound, FMO theory is particularly useful for explaining its susceptibility to nucleophilic attack. The electron-withdrawing properties of both the fluorine atom and the aldehyde group significantly lower the energy of the LUMO of the naphthalene ring system. masterorganicchemistry.com This makes the compound a better electron acceptor (electrophile). A nucleophile, which has a high-energy HOMO, can readily interact with this low-energy LUMO. The smaller the energy gap between the nucleophile's HOMO and the electrophile's LUMO, the more favorable the reaction.

Quantitative Kohn-Sham MO theory can further dissect how substituents influence the electronic system of the aromatic ring. rsc.org For this compound, these analyses would show how the fluorine and aldehyde groups modulate the electron density across the π-system, activating specific positions for nucleophilic attack. While detailed MO diagrams are complex, the principles of FMO theory provide a powerful qualitative tool for predicting and rationalizing the chemical behavior of this compound.

Table 3: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Role in Chemical Reactivity |

|---|---|

| HOMO | The Highest Occupied Molecular Orbital, which acts as the electron donor in a reaction (characteristic of a nucleophile). |

| LUMO | The Lowest Unoccupied Molecular Orbital, which acts as the electron acceptor (characteristic of an electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO of one reactant and the LUMO of another. A smaller gap generally correlates with higher reactivity. |

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Fluoro-1-naphthaldehyde, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule. nih.gov The presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, allows for a multi-faceted analysis of the compound's structure. nih.gov

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven hydrogen atoms in the molecule. The aldehyde proton (CHO) is anticipated to appear as a distinct singlet in the downfield region, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group. chemicalbook.com

The six aromatic protons would appear in the aromatic region (approximately 7.0-9.3 ppm). chemicalbook.com Their signals would be complex multiplets due to standard ortho, meta, and para proton-proton (H-H) couplings. Furthermore, these aromatic protons will exhibit additional splitting due to coupling with the fluorine atom (H-F coupling). This coupling is typically observed over two to four bonds (²JHF, ³JHF, ⁴JHF), adding to the complexity of the splitting patterns. libretexts.org The proton nearest the fluorine (H-4) would likely show the largest H-F coupling constant.

A proton-decoupled ¹³C NMR spectrum of this compound would display 11 distinct signals, one for each unique carbon atom in the molecule. The low natural abundance and weaker magnetic moment of the ¹³C nucleus mean that signal acquisition can be more challenging compared to ¹H NMR. libretexts.org

The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the highly deshielded region of the spectrum, typically around 190-194 ppm. rsc.org The other ten signals correspond to the carbons of the naphthalene (B1677914) ring. The carbon atom directly bonded to the fluorine (C-5) would be significantly affected, and its signal can be identified by a large one-bond carbon-fluorine coupling constant (¹JCF). libretexts.org Other carbons in the ring will also show smaller C-F couplings over multiple bonds.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the structure. Fluorine NMR boasts a wide chemical shift range, which makes it very sensitive to the local electronic environment. nih.gov The chemical shift for a fluorine atom attached to an aromatic ring typically falls between -110 and -180 ppm relative to a standard like CFCl₃. The signal may appear as a complex multiplet due to couplings with nearby protons (H-4, H-6).

While one-dimensional NMR provides essential data, complex molecules often require two-dimensional (2D) techniques for unambiguous signal assignment. researchgate.net

COSY (Correlation Spectroscopy) and HHCOSY (Homonuclear-Homonuclear COSY) are used to identify protons that are coupled to each other, typically through two or three bonds. slideshare.net For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the naphthalene rings, helping to trace the connectivity within the spin systems.

TOCSY (Total Correlation Spectroscopy) is similar to COSY but reveals correlations between all protons within a single spin system, not just adjacent ones. ipb.pt This would be useful for identifying all protons belonging to each of the two fused rings.

DEPT (Distortionless Enhancement by Polarization Transfer) is a technique used to differentiate between CH, CH₂, and CH₃ groups. In this molecule, it would confirm the presence of the six aromatic CH groups and the single aldehyde CH.

The interaction between carbon and fluorine nuclei provides valuable structural information and is a key feature in the ¹³C NMR spectrum. These coupling constants (JCF) are measured in Hertz (Hz) and their magnitude depends on the number of bonds separating the two nuclei. libretexts.org Analysis of the ¹³C NMR spectrum allows for the determination of these values, which are critical for confirming the position of the fluorine substituent.

| Coupling Type | Typical Value (Hz) | Relevance to this compound |

|---|---|---|

| ¹JCF | 160 - 350 | Large coupling expected for C-5, the carbon directly bonded to fluorine. libretexts.orgucsd.edu |

| ²JCF | 20 - 50 | Coupling expected between F and the adjacent carbons C-4a and C-6. ucsd.edu |

| ³JCF | 5 - 10 | Coupling expected between F and carbons C-4, C-7, and C-10. ucsd.edu |

| ⁴JCF | < 5 | Smaller long-range couplings may be observable with other carbons. libretexts.org |

2D NMR Techniques (COSY, TOCSY, DEPT, HHCOSY)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by specific absorption bands that confirm the presence of its key functional groups. The analysis is often performed on a sample prepared as a KBr pellet.

Key expected vibrational frequencies include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the conjugation and electronic nature of the molecule.

A representative, though hypothetical, UV-Vis absorption data table for this compound is presented below to illustrate how such data would be formatted.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Hypothetical Data | ||

| 245 | 35,000 | Ethanol |

| 310 | 12,000 | Ethanol |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. In the mass spectrum of this compound (C₁₁H₇FO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The predicted monoisotopic mass of this compound is 174.0481 Da. uni.lu Mass spectrometry data for the related compound, 1-naphthaldehyde (B104281), shows a prominent molecular ion peak at m/z 156, corresponding to its molecular weight. chemicalbook.com For this compound, various adducts can be observed in the mass spectrum, providing further confirmation of the molecular species.

Below is a table of predicted collision cross-section values for different adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.05538 | 130.9 |

| [M+Na]⁺ | 197.03732 | 141.2 |

| [M-H]⁻ | 173.04082 | 134.8 |

| [M+NH₄]⁺ | 192.08192 | 152.7 |

| [M+K]⁺ | 213.01126 | 137.5 |

X-ray Diffraction (XRD) Analysis of Crystalline Derivatives

X-ray diffraction (XRD) on single crystals of derivatives of this compound provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.org

While specific XRD data for crystalline derivatives of this compound is not detailed in the search results, the methodology for such analysis is well-established. For example, in the study of other organic compounds, single-crystal XRD analysis confirms the molecular structure and reveals how molecules pack in the crystal lattice. rsc.orgmdpi.comijcce.ac.ir The process typically involves collecting diffraction data using a diffractometer with a specific radiation source (e.g., Cu Kα or Mo Kα) and solving the structure using specialized software. rsc.orgmdpi.com The resulting structural parameters provide invaluable insights into the conformation and stereochemistry of the molecule. rsc.org For instance, a study on 5'-fluoro-5'-deoxyadenosine (B1198245) synthase, a fluorination enzyme, utilized X-ray diffraction to understand its structure and function. nih.gov

Other Spectroscopic and Analytical Techniques

Elemental analysis, or combustion analysis, is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₁H₇FO), the theoretical elemental composition can be calculated and compared with experimental values obtained from an elemental analyzer. man.ac.uk

For a derivative of a related compound, 9-cyano-pyrrolo[1,2-a] uni.luchemicalbook.comphenanthroline (C₂₄H₁₅N₃O), the elemental analysis was reported as follows: Found: C, 79.98; H, 4.51; N, 11.92. Calculated: C, 79.76; H, 4.18; N, 11.63. mdpi.com This demonstrates the close agreement between experimental and calculated values that is expected.

A table showing the calculated elemental analysis for this compound is provided below.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 75.85% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.05% |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.91% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.19% |

| Total | 174.174 | 100.00% |

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. derpharmachemica.com By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the analyte. This provides information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

While specific cyclic voltammetry data for this compound is not available, studies on related naphthalene oligomers have utilized this technique to explore their electrochemical properties. researchgate.net The experiments are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire), using a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate. hbni.ac.in The resulting voltammogram can reveal the reversibility of redox processes and the stability of the generated radical ions. derpharmachemica.comacs.org

Applications of 5 Fluoro 1 Naphthaldehyde in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

The unique substitution pattern of 5-Fluoro-1-naphthaldehyde makes it a versatile precursor for constructing intricate molecular architectures. The aldehyde functional group serves as a handle for a wide array of chemical transformations, including oxidations, reductions, and condensation reactions, while the fluorinated naphthalene (B1677914) scaffold provides a robust and tunable core.

Synthesis of Dyes and Pigments

While specific examples of commercial dyes synthesized directly from this compound are not extensively documented in public literature, the parent compound, 1-naphthaldehyde (B104281), is a known precursor in the preparation of dyes and pigments. cymitquimica.com The introduction of a fluorine atom at the 5-position of the naphthalene ring is a key strategy in synthetic chemistry for modulating the electronic properties of a molecule. This modification can alter the absorption and emission wavelengths of a chromophore, potentially leading to new dyes with unique colors or enhanced stability. The aldehyde group can readily participate in condensation reactions with amino or active methylene (B1212753) compounds to form azomethine or styryl dyes, respectively. The fluorinated naphthalene core can influence the final color, lightfastness, and solubility of the resulting pigment.

Precursor to Agrochemicals

The incorporation of fluorine is a prevalent strategy in the design of modern agrochemicals, often leading to enhanced efficacy, metabolic stability, and favorable uptake properties. While patent literature does not frequently single out this compound as a starting material, the synthesis of complex fluorinated heterocyclic compounds is a cornerstone of agrochemical research. justia.comgoogleapis.com For instance, fungicidal compounds like Fluxapyroxad and Bixafen contain fluorinated biphenyl (B1667301) moieties. google.com The chemical reactivity of this compound allows it to serve as a building block for more complex fluorinated scaffolds. The aldehyde can be converted into various other functional groups, and the naphthalene ring can be further functionalized to build the complex structures required for biological activity in pesticides, herbicides, or fungicides. google.com

Intermediate in Materials Science

The rigid, planar structure of the naphthalene core, combined with the electronic influence of the fluorine atom, makes this compound an attractive intermediate in materials science.

This compound is a valuable building block for creating advanced organic materials. Its non-fluorinated analog, 1-naphthaldehyde, is utilized in the synthesis of porous materials like metal-organic frameworks (MOFs). cymitquimica.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, known for their exceptionally high surface areas and tunable porosity. rsc.org The introduction of fluorinated ligands can modify the properties of MOFs, such as their chemical stability and affinity for specific guest molecules. acs.org Research has shown that naphthalene-based porous organic polymers (POPs) are effective for capturing carbon dioxide and heavy metals. mdpi.com Using this compound as a monomer in such syntheses could yield materials with tailored pore environments and enhanced performance due to the specific properties of fluorine, such as its hydrophobicity and ability to form unique intermolecular interactions. usd.edu

In polymer science, fluorinated monomers are used to synthesize high-performance polymers with desirable properties like thermal stability, chemical resistance, and low dielectric constants. Fluorinated polyimides, for example, are known for their excellent optical transparency and are used in telecommunications components. jst.go.jp While direct polymerization of this compound is not a common approach, it can be chemically modified to produce difunctional monomers suitable for polycondensation reactions. For instance, the aldehyde could be converted to a hydroxyl or carboxylic acid group, creating a fluorinated naphthalene-based monomer. Such monomers could be incorporated into polyesters, polyamides, or polyimides to impart the benefits of fluorine. Furthermore, research into the polymerization of fluorinated aromatics and the synthesis of fluorinated heterocyclic structures like 2-oxazolines, which can undergo ring-opening polymerization, highlights the potential pathways through which naphthaldehyde derivatives can contribute to novel polymer architectures. usd.eduacs.org

Development of Organic Materials

Medicinal Chemistry and Pharmaceutical Research Applications

The fluorinated naphthalene scaffold is of significant interest in medicinal chemistry. The introduction of fluorine can block metabolic pathways, increase binding affinity, and improve the bioavailability of drug candidates. This compound serves as a key intermediate for accessing complex molecules in this domain.

Research has demonstrated that the 1-naphthaldehyde framework is a versatile starting point for creating bioactive compounds. For example, a highly regioselective C-H methylation of 1-naphthaldehydes has been developed as a strategy to synthesize multi-substituted naphthalene-based bioactive molecules and natural product derivatives. rsc.orgresearchgate.net This method allows for the precise installation of methyl groups, which are ubiquitous in pharmacologically active molecules. rsc.org

Furthermore, theoretical and experimental studies have explored the reactivity of fluoronaphthaldehydes. A Density Functional Theory (DFT) investigation into the aromatic nucleophilic substitution (SNAr) reaction of fluoronaphthaldehydes with a methylthiolate ion showed that the reaction proceeds efficiently, with the formyl group playing an essential activating role. researchgate.net This reactivity provides a reliable method for introducing sulfur-based and other nucleophilic groups to the naphthalene core, a common strategy in drug design.

The compound's structure is a valuable scaffold for building molecules that target specific biological receptors or enzymes. The synthesis of 1,5-naphthyridine (B1222797) derivatives, an important class of heterocycles in medicinal chemistry, often involves fluorinated precursors to enhance biological activity. mdpi.com The aldehyde functionality of this compound can be used in condensation reactions to form Schiff bases or in reductive amination reactions to build libraries of substituted amines for screening against various biological targets. The combination of the rigid naphthalene core and the metabolic stability conferred by the fluorine atom makes it a desirable building block for novel therapeutic agents. benthamscience.com

Synthesis of Biologically Active Compounds and Drug Discovery

The quest for novel therapeutic agents is a driving force in medicinal chemistry, and this compound provides a valuable scaffold for this purpose. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable feature in drug candidates. chemrxiv.org The aldehyde group is a reactive handle that allows for its incorporation into a wide array of heterocyclic structures known for their pharmacological importance. nih.govmdpi.com

Research has shown that naphthaldehyde derivatives are key precursors for compounds with significant biological effects. For instance, the general class of naphthaldehydes is utilized in the synthesis of quinazolinones, which are heterocyclic compounds with potential applications in medicinal chemistry. Furthermore, the naphthaldehyde framework is used to create 5-fluoro-2-oxazoline derivatives, which are important intermediates and can be found in molecules with antifungal and antibacterial properties. rsc.org The reactivity of the aldehyde allows it to undergo condensation reactions to form Schiff bases, which are then used to build more complex bioactive molecules like thiazole (B1198619) derivatives. mdpi.com The integration of a fluorinated naphthalene moiety into these structures is a key strategy in modern drug discovery, aiming to produce compounds with improved efficacy and pharmacokinetic profiles. chemrxiv.org

Table 1: Examples of Bioactive Scaffolds Synthesized from Naphthaldehyde Precursors

| Bioactive Scaffold | Synthetic Utility of Naphthaldehyde | Potential Biological Activity |

|---|---|---|

| Quinazolinones | Serves as a key building block in asymmetric synthesis. | Diverse, including anticancer and anti-inflammatory. |

| 5-Fluoro-2-oxazolines | Acts as a substrate in catalytic nucleophilic aminofluorination. rsc.org | Antifungal, antibacterial, antituberculosis. rsc.org |

| Thiazole Derivatives | Used in condensation reactions to form complex heterocyclic systems. mdpi.com | Anticancer, antimicrobial, anticonvulsant. mdpi.com |

Fluorescent Probes in Biochemical Studies

Fluorescent probes are indispensable tools in modern biochemistry, allowing for the visualization and monitoring of biological processes within living cells. rsc.org The naphthalene core is a common structural motif in many fluorophores due to its rigid, aromatic nature which contributes to favorable photophysical properties. researchgate.netresearchgate.net this compound serves as an excellent starting material for the synthesis of such probes.

The aldehyde functional group is readily transformed through condensation reactions (e.g., Knoevenagel or Schiff base formation) with various nucleophiles. google.com This allows for the construction of larger, conjugated π-systems, which is a fundamental principle in the design of fluorescent molecules. By reacting this compound with appropriate amine- or methylene-containing compounds, chemists can create novel probes tailored for specific applications. nih.gov For example, naphthaldehyde derivatives have been used to synthesize probes that can detect specific ions like Mg2+ or biologically important molecules such as sulfites. The resulting probes can exhibit desirable properties like large Stokes shifts, which minimize interference between excitation and emission signals, and high selectivity for their target analyte. researchgate.netresearchgate.net The fluorine atom can further modulate the electronic properties of the fluorophore, potentially fine-tuning its emission wavelength and quantum yield.

Design and Synthesis of Naphthalene-Containing Natural Product Analogues

Many natural products containing a naphthalene core exhibit significant pharmacological activities, making them attractive targets for synthetic chemists. However, the synthesis of these complex molecules can be challenging, often requiring lengthy and inefficient routes. This compound is a key starting material in modern strategies designed to overcome these challenges.

One powerful technique is the regioselective C-H methylation of 1-naphthaldehydes, which allows for precise installation of methyl groups at either the peri or ortho positions. researchgate.net This method provides a direct route to substituted naphthalene frameworks that are difficult to access through traditional methods like Friedel-Crafts reactions, which typically favor other positions. researchgate.net This strategy has been successfully employed in the total synthesis of natural products such as dehydrocacalohastine and musizin. The ability to use a substituted precursor like this compound in these reactions opens the door to creating a wide variety of unnatural analogues. researchgate.net These analogues are crucial for structure-activity relationship (SAR) studies, helping researchers to understand how the molecule works and to design derivatives with improved medicinal properties.

Development of Pharmacologically Active Naphthyridine Derivatives

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. Derivatives of 1,5-naphthyridine, for example, have been identified as potent and selective inhibitors of the TGF-beta type I receptor (ALK5), a key target in cancer therapy.

This compound can be envisioned as a critical precursor in the synthesis of these valuable scaffolds. Classic synthetic methods for building the naphthyridine core, such as the Gould-Jacobs reaction, involve the condensation of an aminopyridine with a carbonyl-containing fragment, followed by cyclization. The aldehyde group of this compound, after suitable oxidation to a carboxylic acid derivative, could serve as this carbonyl component. Another powerful method, the Friedländer annulation, constructs the pyridine (B92270) ring of the naphthyridine system by reacting an amino-aldehyde or ketone with a compound containing a reactive methylene group. A derivative of this compound could be modified to fit this reaction scheme. The incorporation of the fluoro-naphthalene moiety is particularly strategic, as it can lead to compounds with enhanced binding affinity and improved pharmacokinetic profiles, making them promising candidates for drug development.

Catalysis Research

Beyond its role as a structural component, the naphthaldehyde framework is also implicated in the field of catalysis, both as a ligand that influences a catalytic center and as a catalyst itself.

Role in Catalytic Cycles

In many transition-metal-catalyzed reactions, this compound can play a crucial role as a substrate that actively participates in the catalytic cycle. For instance, in the palladium-catalyzed C-H methylation of 1-naphthaldehydes, the reaction proceeds through the formation of a 5,6-fused bicyclic palladacycle intermediate. researchgate.net Similarly, iridium catalysis for ortho-methylation involves the formation of a 5-membered iridacycle. researchgate.net In these cycles, the aldehyde group directs the metal catalyst to the specific C-H bond, facilitating its activation and subsequent functionalization.

In other systems, such as hypervalent iodine-catalyzed fluorination reactions to produce 5-fluoro-2-oxazolines, the naphthaldehyde-derived substrate is central to a proposed cascade mechanism involving fluorination, aryl migration, and cyclization. rsc.org The aldehyde can also participate in photoredox catalytic cycles. For example, the combination of benzaldehyde (B42025) and nickel catalysis enables coupling reactions where the aldehyde likely participates in sensitizing the photocatalyst or engaging in an energy transfer pathway to generate reactive radical species that propagate the cycle.

Table 2: Participation of Naphthaldehydes in Catalytic Cycles

| Catalysis Type | Role of Naphthaldehyde | Key Intermediate/Process |

|---|---|---|

| Palladium-Catalyzed C-H Methylation | Directing group and substrate | Formation of a 5,6-fused bicyclic palladacycle. researchgate.net |

| Iridium-Catalyzed C-H Methylation | Directing group and substrate | Formation of a 5-membered iridacycle. researchgate.net |

| Hypervalent Iodine Catalysis | Substrate in a cascade reaction | Fluorination/1,2-aryl migration/cyclization cascade. rsc.org |

| Photoredox Catalysis | Potential photosensitizer/energy transfer agent | Generation of reactive amide radicals. |

Exploration of Catalytic Activities

Interestingly, naphthaldehyde derivatives are not just substrates but can also function as catalysts themselves, particularly in the realm of photo-organocatalysis. Research has shown that 1-naphthaldehyde can catalyze the cis-trans isomerization of alkenes under UV irradiation. The proposed mechanism involves the aldehyde catalyst being excited to its triplet state by the light. It then transfers this energy to the alkene, generating a triplet-state alkene that can freely rotate and isomerize before returning to the ground state.

While this specific activity was demonstrated with the parent 1-naphthaldehyde, it highlights the inherent catalytic potential of the naphthaldehyde scaffold. The introduction of a fluorine atom, as in this compound, would modify the electronic properties of the aromatic system, potentially influencing the energy levels of its excited states and thus its activity as a photocatalyst. This opens an avenue for exploring this compound and its derivatives as tunable organocatalysts for various light-driven chemical transformations.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Fluorinated Naphthaldehydes

The development of efficient and regioselective methods for the synthesis of fluorinated naphthaldehydes is a cornerstone of advancing research in this area. While classical methods exist, contemporary research is focused on more sophisticated and sustainable approaches.

Recent advancements have seen the rise of transition metal-catalyzed C–H activation as a powerful tool for direct fluorination. Palladium and copper catalysts, in particular, have shown promise in mediating the fluorination of 1-naphthaldehyde (B104281) at various positions. These methods often utilize directing groups to achieve high regioselectivity, a crucial aspect when targeting specific isomers like 5-Fluoro-1-naphthaldehyde. researchgate.net For instance, a transient ligand strategy has been developed for the highly regioselective peri- and ortho-C–H methylation of 1-naphthaldehydes, a technique that could potentially be adapted for fluorination. nih.gov

Another promising avenue is the use of electrophilic fluorinating agents, such as Selectfluor®, which can introduce fluorine atoms into aromatic systems. numberanalytics.com The strategic choice of reaction conditions and catalysts is paramount to control the position of fluorination on the naphthalene (B1677914) ring. Furthermore, methodologies analogous to those used for the synthesis of other fluorinated aromatic aldehydes, such as the oxidative addition of 3-(fluoroaryl)-1-trimethylsilyloxy-1-butenes to ethyl vinyl ether followed by cyclization, could be adapted for the synthesis of fluorinated naphthaldehydes. nih.gov

A comparative overview of potential synthetic methods is presented below:

| Synthetic Method | Key Features | Potential Advantages |

| Transition Metal-Catalyzed C-H Fluorination | Utilizes catalysts like Palladium or Copper to directly replace a C-H bond with a C-F bond. researchgate.net | High regioselectivity, atom economy. |

| Electrophilic Fluorination | Employs reagents like Selectfluor® to introduce fluorine. numberanalytics.com | Can be effective for various aromatic substrates. |

| Multi-step Cyclization Reactions | Involves the construction of the fluorinated naphthalene ring from acyclic precursors. nih.gov | Allows for the synthesis of highly substituted derivatives. |

Exploration of Undiscovered Reactivity Patterns

The presence of both an aldehyde and a fluorine atom on the naphthalene scaffold of this compound gives rise to a rich and complex reactivity profile that is yet to be fully explored. The electron-withdrawing nature of the fluorine atom and the aldehyde group influences the electron density of the naphthalene ring, opening up avenues for various chemical transformations.

The aldehyde group is a versatile handle for a multitude of reactions, including oxidations to carboxylic acids, reductions to alcohols, and condensation reactions with amines to form imines or hydrazones. These transformations are fundamental in medicinal chemistry for the synthesis of diverse compound libraries. nih.govvulcanchem.com

The fluorine atom, while generally considered a stable substituent, can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. The reactivity of the C-F bond towards nucleophilic attack is an area ripe for investigation, potentially leading to the synthesis of novel 5-substituted naphthaldehyde derivatives with unique electronic and steric properties.

Furthermore, the interplay between the aldehyde and the fluorine atom in directing further functionalization of the naphthalene ring is a key area of interest. For example, the formyl group can act as a directing group in transition metal-catalyzed C-H activation reactions, guiding the introduction of new substituents at specific positions. researchgate.net Understanding and harnessing these directing effects will be crucial for the efficient synthesis of complex polysubstituted naphthalenes.

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives necessitates the use of advanced characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of these compounds. 1H, 13C, and particularly 19F NMR spectroscopy provide invaluable information about the molecular structure and the electronic environment of the fluorine atom. numberanalytics.comresearchgate.net Advanced NMR techniques, such as two-dimensional heteronuclear NOE (HOESY) experiments, can provide insights into through-space interactions between the fluorine atom and nearby protons, further refining the three-dimensional structural model. acs.org

Mass Spectrometry (MS) , especially with advanced ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is crucial for accurate mass determination and structural analysis. numberanalytics.com

X-ray Crystallography offers the definitive method for determining the solid-state structure of crystalline derivatives of this compound, providing precise bond lengths, bond angles, and information about intermolecular interactions. numberanalytics.com

In addition to these established techniques, emerging in-situ and operando methods, such as in-situ X-ray Absorption Spectroscopy (XAS), could be employed to study the electronic and structural changes of these molecules during chemical reactions or within functional materials under operating conditions. numberanalytics.com

Computational Design and Prediction of New Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of the properties of new molecules before their synthesis. Density Functional Theory (DFT) calculations are particularly powerful for investigating the electronic structure, reactivity, and spectroscopic properties of fluorinated naphthaldehydes. nih.govresearchgate.net

These computational methods can be used to:

Predict Reactivity: Calculate activation energy barriers for various reactions, such as nucleophilic aromatic substitution, to predict the most likely reaction pathways. researchgate.net

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of complex reactions to gain a deeper understanding of the underlying mechanisms. nih.gov

Design Novel Derivatives: Screen virtual libraries of this compound derivatives to identify candidates with desired electronic, optical, or biological properties.

Interpret Spectroscopic Data: Correlate calculated NMR chemical shifts and other spectroscopic parameters with experimental data to aid in structural assignment. researchgate.net

By leveraging computational tools, researchers can more efficiently target the synthesis of new derivatives with tailored properties for specific applications.

Targeted Applications in Specialized Fields

The unique properties of this compound and its derivatives make them promising candidates for a variety of specialized applications.

Optoelectronics and Advanced Materials

The fluorinated naphthalene core is a key structural motif in many organic electronic materials. The introduction of fluorine can significantly impact the electronic properties, such as the HOMO and LUMO energy levels, which are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aldehyde group provides a convenient point for further functionalization to tune these properties and to incorporate the molecule into larger polymeric or supramolecular structures. rsc.org Azine derivatives of naphthaldehydes, for instance, have shown potential in chemosensing applications due to their aggregation-induced emission (AIE) properties. rsc.org Furthermore, fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance, making derivatives of this compound interesting building blocks for advanced materials. nih.gov

Further Deepening in Pharmaceutical and Biomedical Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. acs.org The this compound scaffold can serve as a valuable starting point for the synthesis of novel therapeutic agents. The aldehyde functionality allows for its conversion into various heterocyclic systems, which are prevalent in many biologically active compounds. vulcanchem.com For example, fluorinated 1-(naphthalen-2-ylmethyl)imidazoles have been shown to be potent inhibitors of CYP17 and CYP19 enzymes, which are important targets in cancer therapy. nih.gov The naphthalene ring itself is found in many bioactive natural products and drugs. nih.gov The development of new synthetic routes to derivatives of this compound will undoubtedly fuel further exploration of their potential in pharmaceutical and biomedical research.

: Sustainable Synthesis and Green Chemistry Innovations

The chemical industry is increasingly adopting the principles of green chemistry to develop more environmentally benign and sustainable manufacturing processes. researchgate.net This shift is driven by the need to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. researchgate.netnih.gov For the synthesis of specialized aromatic aldehydes like this compound, this involves a transition from traditional, often harsh, synthetic methods to innovative, greener alternatives. The focus lies in improving atom economy, employing safer solvents and reagents, and utilizing energy-efficient reaction conditions. nih.govrsc.org

Traditional methods for the formylation of aromatic compounds, such as the Vilsmeier-Haack and Duff reactions, are effective but often rely on stoichiometric amounts of hazardous reagents like phosphorus oxychloride and operate under conditions that generate significant waste. Emerging research focuses on overcoming these limitations through catalytic and technologically advanced approaches.

Catalytic and Energy-Efficient Innovations

Modern synthetic strategies are moving towards catalytic processes that are both efficient and environmentally friendly. For the synthesis of naphthaldehyde derivatives, several green innovations are being explored:

Heterogeneous and Biodegradable Catalysts: Research into the synthesis of related compounds has shown the efficacy of using natural, biodegradable, and reusable catalysts. For instance, chitosan-SO₃H, a biocompatible catalyst, has been successfully used for the eco-friendly synthesis of 2-hydroxy-1-naphthaldehyde-based barbiturates under solvent-free conditions. tandfonline.comresearchgate.net Such heterogeneous acid catalysts can be easily recovered and reused, minimizing waste and production costs. researchgate.net Protic pyridinium (B92312) ionic liquids have also been employed as efficient and recyclable catalysts for the synthesis of amidoalkyl naphthol derivatives, offering advantages like low catalyst loading and solvent-free conditions. academie-sciences.fr

Microwave-Assisted Synthesis: The use of microwave irradiation is a significant advancement in green chemistry, drastically reducing reaction times from hours to minutes and often improving product yields. rjptonline.org In the synthesis of benzimidazole (B57391) derivatives from naphthaldehyde, microwave illumination in the presence of alumina (B75360) as a catalyst and acetonitrile (B52724) as a solvent resulted in high yields and short reaction times. rjptonline.org This technique offers a path to greater energy efficiency compared to conventional heating methods. researchgate.net

Photocatalysis: As a key principle of green chemistry, photocatalysis utilizes light to drive chemical reactions, often under ambient conditions. mdpi.com While specific applications for this compound are still emerging, photoredox nickel catalysis has been successfully used for the formylation of aryl chlorides, demonstrating the potential of light-driven methods in C-H functionalization to create aldehyde groups. beilstein-journals.org

Greener Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry promotes the use of safer solvents or, ideally, solvent-free reactions.

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste, simplifies purification, and reduces environmental hazards. tandfonline.com The synthesis of various heterocyclic compounds from naphthaldehyde derivatives has been achieved with admirable yields under solvent-free conditions, often coupled with microwave irradiation or the use of solid catalysts. tandfonline.comresearchgate.net

Aqueous Media and Alternative Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Efficient, catalyst-free, one-pot syntheses of complex molecules have been developed in aqueous media. tandfonline.com Where organic solvents are necessary, alternatives like ionic liquids and deep eutectic solvents are being explored for their low volatility and potential for recyclability. academie-sciences.frrsc.org

Atom Economy and Novel Formylation Techniques

Maximizing atom economy—the efficiency of converting reactants to the final product—is a cornerstone of green synthesis. This has led to the development of novel formylation methods that avoid wasteful reagents.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for introducing functional groups onto an aromatic ring in a highly atom-economical manner. Palladium-catalyzed C-H methylation of 1-naphthaldehyde demonstrates the potential for regioselective functionalization of the naphthalene core, a strategy that could be adapted for formylation. researchgate.net

Alternative Formylating Agents: Research is ongoing into replacing traditional formylating agents with greener alternatives. The use of formic acid as a CO source in palladium-catalyzed formylation of aryl halides presents a more benign approach. researchgate.net Furthermore, the catalytic N-formylation of amines using CO₂ and a hydrosilane reductant showcases an innovative pathway for utilizing carbon dioxide as a C1 building block, a significant goal for sustainable chemistry. nih.gov A cascade reaction promoted by iodine monochloride has also been developed for a convenient, one-pot synthesis of 1-naphthaldehydes from 1-phenylpent-4-yn-2-ols, offering good efficiency and high regioselectivity under mild conditions. researchgate.net

The table below summarizes and compares conventional formylation methods with emerging green alternatives relevant to the synthesis of naphthaldehydes.

| Feature | Conventional Methods (e.g., Vilsmeier-Haack) | Green Chemistry Innovations |

| Reagents | Stoichiometric, often hazardous (e.g., POCl₃, DMF) | Catalytic, safer alternatives (e.g., formic acid, CO₂) nih.govmdpi.com |

| Catalysts | Often not used or are harsh Lewis acids | Heterogeneous, reusable, biodegradable (e.g., Chitosan-SO₃H, ionic liquids) tandfonline.comresearchgate.netacademie-sciences.fr |

| Solvents | Often chlorinated or polar aprotic solvents (e.g., DCM, DMF) | Water, ionic liquids, or solvent-free conditions tandfonline.comacademie-sciences.frtandfonline.com |

| Energy | Conventional heating, often for prolonged periods | Microwave irradiation, photocatalysis, ambient temperatures rjptonline.orgmdpi.combeilstein-journals.org |

| Atom Economy | Moderate, generates significant inorganic waste | High, especially in C-H functionalization and catalytic cycles researchgate.net |

| Waste | High volume of solvent and reagent byproducts | Minimized through catalyst recycling and solvent-free protocols researchgate.net |

The following table details specific research findings on the green synthesis of related naphthaldehyde derivatives, indicating potential pathways for this compound.

| Product Type | Catalyst/Method | Solvent/Conditions | Key Findings |

| 2-Hydroxy-1-naphthaldehyde (B42665) based barbiturates | Chitosan-SO₃H tandfonline.comresearchgate.net | Solvent-free | Admirable yields, reduced reaction time, biodegradable catalyst. tandfonline.comresearchgate.net |

| Amidoalkyl naphthols | 2-Methylpyridinium trifluoromethanesulfonate (B1224126) academie-sciences.fr | Solvent-free, 80 °C | Low catalyst loading (5 mol%), simple procedure, high yields. academie-sciences.fr |

| Benzimidazole derivatives from naphthaldehyde | Alumina / Microwave rjptonline.org | Acetonitrile, 200W | Very short reaction time (22 sec), high yield (93.4%). rjptonline.org |